molecular formula C20H16F2N6O2 B2665305 N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847381-72-0

N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No. B2665305
CAS RN: 847381-72-0
M. Wt: 410.385
InChI Key: JSZIGQSDEUMPIN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C20H16F2N6O2 and its molecular weight is 410.385. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Applications

  • Crystal Structure Analysis

    The crystal structure of related compounds, such as the one studied by Hu et al. (2005), demonstrates the importance of structural analysis in understanding the binding properties of these chemicals. This research helps in comprehending how such compounds can interact with biological systems, thus informing their potential applications in medicine or agriculture (Hu, Chen, Liu, & Yang, 2005).

  • X-Ray Diffraction and Spectroscopic Analysis

    The work of Lahmidi et al. (2019) on similar compounds highlights the role of X-ray diffraction and spectroscopic techniques in determining the molecular structure, which is crucial for understanding how these compounds might function in various scientific applications, such as in the development of new materials or pharmaceuticals (Lahmidi, Anouar, El Hamdaoui, et al., 2019).

Potential Pharmacological Applications

  • Antibacterial and Antimicrobial Activity

    Research by Medwid et al. (1990) and Abunada et al. (2008) demonstrates the potential of triazolopyrimidine derivatives in inhibiting mediator release, which could be explored for developing new antiasthma agents or antimicrobial substances (Medwid, Paul, Baker, et al., 1990); (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

  • Antimalarial Effects

    Studies like those by Werbel, Elslager, and Chu (1973) indicate the potential of similar compounds for antimalarial effects, which could lead to new treatments for malaria (Werbel, Elslager, & Chu, 1973).

Chemical Synthesis and Transformations

  • Synthesis Techniques

    The work of Zheng et al. (2014) and Riyadh (2011) on related compounds emphasizes the diverse synthesis techniques, which can provide insights into the scalable production of such chemicals for various applications (Zheng, Ma, Tang, et al., 2014); (Riyadh, 2011).

  • Reactions and Derivatives

    Farghaly (2008) and Kumara et al. (2013) provide examples of the reactions and formation of derivatives from triazolopyrimidines, which is crucial for creating a variety of compounds with different properties and potential applications (Farghaly, 2008); (Kumara, Mohana, & Mallesha, 2013).

Environmental and Degradation Studies

  • Anaerobic Degradation

    Wolt et al. (1992) provide insights into the environmental impact and degradation pathways of similar herbicides, which is essential for understanding the environmental fate and potential ecological risks of these chemicals (Wolt, Schwake, Batzer, et al., 1992).

  • Radioactive Labeling for Imaging

    Dollé et al. (2008) explored the synthesis of radiolabeled triazolopyrimidines, which can be used in advanced imaging techniques like PET, offering a pathway for non-invasive imaging in medical diagnostics (Dollé, Hinnen, Damont, et al., 2008).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N6O2/c1-12-2-4-13(5-3-12)9-28-19-18(25-26-28)20(30)27(11-23-19)10-17(29)24-16-7-6-14(21)8-15(16)22/h2-8,11H,9-10H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZIGQSDEUMPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

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